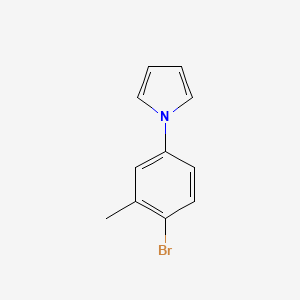

1-(4-bromo-3-methylphenyl)-1H-pyrrole

Vue d'ensemble

Description

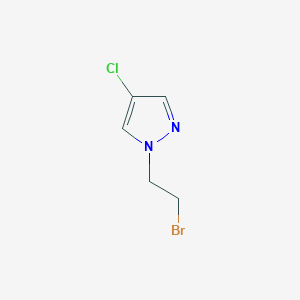

The compound "1-(4-bromo-3-methylphenyl)-1H-pyrrole" is a derivative of the 1H-pyrrole molecule, which is a five-membered aromatic heterocycle with a nitrogen atom. This particular derivative includes a bromine atom and a methyl group attached to the phenyl ring, which is further connected to the pyrrole unit. The presence of these substituents can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves strategies that allow for the introduction of various substituents onto the pyrrole ring or the phenyl ring attached to it. For instance, the synthesis of 3,4-diaryl-1H-pyrroles has been reported using p-bromo thiophenol, tosylmethyl isocyanide, and commercially available materials, with electron-withdrawing substituents enhancing the yield . Although the specific synthesis of "1-(4-bromo-3-methylphenyl)-1H-pyrrole" is not detailed in the provided papers, similar synthetic approaches could potentially be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be significantly affected by the substituents on the phenyl and pyrrole rings. For example, in a related compound, 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine, the presence of a bromophenyl group leads to the formation of hydrogen-bonded dimers and a specific conformation of the pyridine ring . Such structural features are likely to be relevant for "1-(4-bromo-3-methylphenyl)-1H-pyrrole" as well, influencing its crystal packing and intermolecular interactions.

Chemical Reactions Analysis

Pyrrole derivatives can participate in various chemical reactions, often facilitated by the reactivity of the pyrrole nitrogen and the positions adjacent to it. The presence of a bromine atom on the phenyl ring could make "1-(4-bromo-3-methylphenyl)-1H-pyrrole" amenable to further functionalization through cross-coupling reactions. Additionally, the pyrrole moiety itself can be involved in reactions such as Lewis acid-catalyzed transformations to yield complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(4-bromo-3-methylphenyl)-1H-pyrrole" would be influenced by the bromine and methyl substituents. These groups can affect the molecule's lipophilicity, acidity, and steric profile. For example, in the case of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, large lipophilic substituents conferred potent inhibitory activity against glycolic acid oxidase, suggesting that the substituents' nature can significantly impact the biological activity . The specific properties of "1-(4-bromo-3-methylphenyl)-1H-pyrrole" would need to be determined experimentally, but insights can be drawn from related compounds.

Applications De Recherche Scientifique

Inhibition of Glycolic Acid Oxidase

1H-pyrrole derivatives have been studied for their role as inhibitors of glycolic acid oxidase. These compounds, with lipophilic substituents, are found to be potent, competitive inhibitors of porcine liver glycolic acid oxidase in vitro. Studies suggest that methylation of the nitrogen or the hydroxy substituent significantly reduces their potency, highlighting the importance of acidic functions on the pyrrole nucleus for inhibitory activity (Rooney et al., 1983).

Luminescent Polymer Development

1H-pyrrole derivatives are used in the synthesis of highly luminescent polymers. Polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence with high quantum yield and significant Stokes shift. These polymers are found to be soluble in common organic solvents and have potential applications in optoelectronics (Zhang & Tieke, 2008).

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives, including 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, have been investigated for their role in inhibiting the corrosion of carbon steel in acidic mediums. These compounds act as effective corrosion inhibitors, with their efficiency increasing with concentration. The adsorption of these derivatives on the steel surface is mainly controlled by a chemisorption process (Zarrouk et al., 2015).

Catalytic Applications

1H-pyrrole derivatives are utilized in the development of catalysts for chemical reactions. For instance, bis(oxazolinyl)pyrrole has been synthesized and used to create highly active palladium catalysts for Suzuki-type C-C coupling reactions. These catalysts have demonstrated effectiveness in cross-coupling reactions involving phenylboronic acid and aryl bromides (Mazet & Gade, 2001).

Electrochemical and Photoluminescent Properties

Research on 1H-pyrrole derivatives also encompasses their electrochemical and photoluminescent properties. Studies on compounds such as 2,5-diferrocenyl-1-phenyl-1H-pyrrole have shed light on their electronic and structural properties, revealing significant electron delocalization and reversible electrochemical behavior (Hildebrandt et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

1-(4-bromo-3-methylphenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-9-8-10(4-5-11(9)12)13-6-2-3-7-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKNDOCCQBESLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101277837 | |

| Record name | 1H-Pyrrole, 1-(4-bromo-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromo-3-methylphenyl)-1H-pyrrole | |

CAS RN |

383137-72-2 | |

| Record name | 1H-Pyrrole, 1-(4-bromo-3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383137-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole, 1-(4-bromo-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromo-3-methylphenyl)-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)

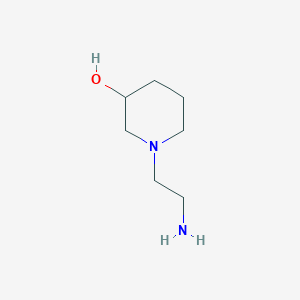

![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)

![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)